![molecular formula C29H24NO2P B6339741 (11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98% CAS No. 1021439-57-5](/img/structure/B6339741.png)
(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(11bR)-N-Methyl-N-[®-1-phenylethyl]-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine” is a phosphine-phosphoramidite ligand . It can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .
Synthesis Analysis
The synthesis of similar compounds involves the treatment of the BINOL derived chlorophosphite with methanol in the presence of triethylamine . This method is general for the synthesis of other BINOL-derived phosphites where the nature of the R group can be varied by simply using different alcohols .Molecular Structure Analysis
The molecular formula of the compound is C46H36NO2P3 . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The compound can be used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .Physical And Chemical Properties Analysis
The molecular weight of the compound is 727.7 g/mol . Other physical and chemical properties are not specified in the available resources.Aplicaciones Científicas De Investigación
Chiral Catalysis and Asymmetric Synthesis
This compound, due to its structural complexity and chiral centers, is a significant contributor to the field of asymmetric synthesis. It is utilized as a chiral ligand or catalyst in various enantioselective chemical reactions. For instance, the related chiral phosphoric acid derivatives have been widely applied in enantioselective addition reactions of nucleophiles to imines and carbonyl compounds, showcasing the compound's versatility in promoting chiral induction and control. This is particularly evident in reactions that form the backbone of organic and medicinal chemistry research, such as the enantioselective carbonyl-ene reactions and asymmetric hydrogenation processes (D. Hutchinson, 2013; He‐Kuan Luo et al., 2010).
Enhancing Enantioselectivity in Chemical Reactions
The compound's efficacy in enhancing enantioselectivity in chemical reactions is notable. Studies have shown that its derivatives, when used in palladium(II) and platinum(II) complexes, display high enantioselectivities and yields in carbonyl-ene reactions, thus underscoring its potential in fine-tuning reaction outcomes towards more desired enantiomeric products (Matthias Eggenstein et al., 2009; Katalin Barta et al., 2009).
Structural and Conformational Studies
Structural and conformational analyses of these compounds reveal insights into their stability and reactivity, essential for designing more efficient catalysts. For example, single crystal X-ray diffraction and density functional theory (DFT) calculations have elucidated unique features that contribute to the chemical stability of phosphine-phosphoramidite derivatives, further highlighting the role of structural integrity in catalytic performance (Szabolcs Balogh et al., 2017).
Application in Asymmetric Catalysis
The compound and its derivatives find extensive application in asymmetric catalysis, providing a pathway to synthesize chiral molecules with high enantiomeric excess. These applications are crucial in the pharmaceutical industry for the synthesis of drugs with specific chiral centers, thereby ensuring the therapeutic efficacy and safety of pharmaceuticals (Luc Eberhardt et al., 2007; R. V. Duren et al., 2006).
Propiedades
IUPAC Name |
N-methyl-N-(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24NO2P/c1-20(21-10-4-3-5-11-21)30(2)33-31-26-18-16-22-12-6-8-14-24(22)28(26)29-25-15-9-7-13-23(25)17-19-27(29)32-33/h3-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQUIEYZCMZJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(11bR)-N-Methyl-N-[(R)-1-phenylethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


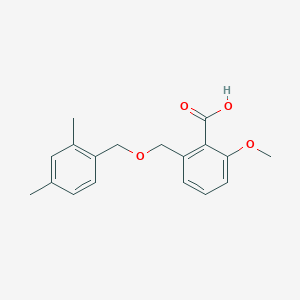
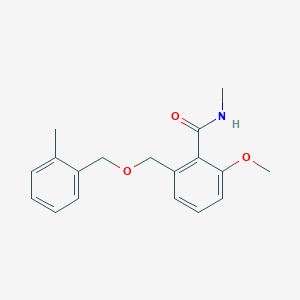

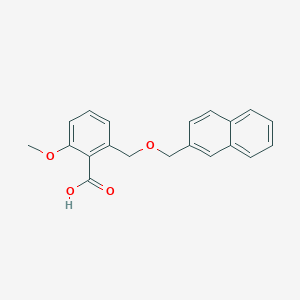

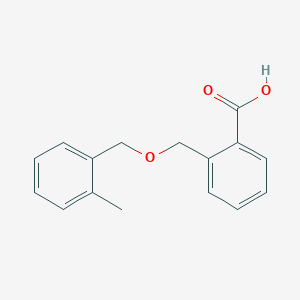
![2-[(Benzyl-methyl-amino)-methyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339734.png)
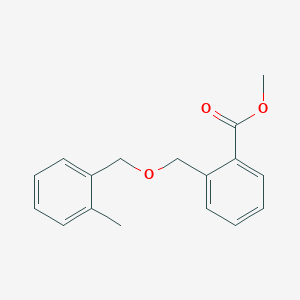
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-N-methyl-benzamide](/img/structure/B6339744.png)
![2-[3-(3-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339751.png)


